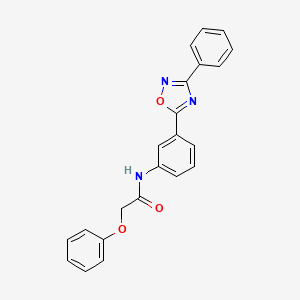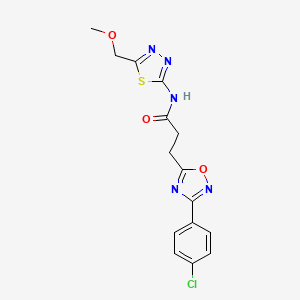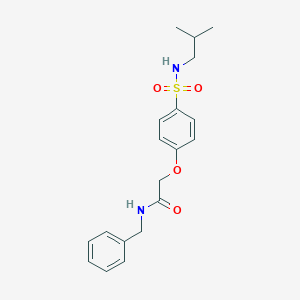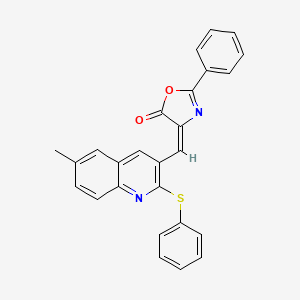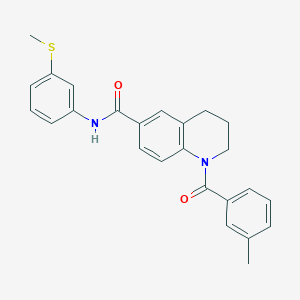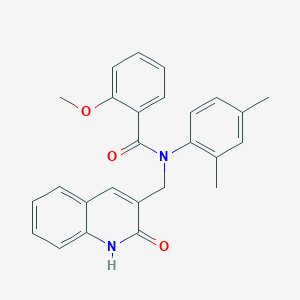
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as DMBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBQ belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease and Parkinson's disease research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease and Parkinson's disease research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide also has some limitations, including its low water solubility and potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. In cancer research, future studies could focus on the development of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide analogs with improved potency and selectivity. In Alzheimer's disease and Parkinson's disease research, future studies could focus on the development of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide-based therapies that target multiple pathways involved in disease progression. Additionally, future studies could investigate the potential of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide in other diseases, such as cardiovascular disease and diabetes.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 2,4-dimethylaniline in the presence of a base, followed by the condensation of the resulting product with 2-hydroxy-3-formylquinoline. The final product is obtained through purification and isolation steps.
科学研究应用
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-12-13-23(18(2)14-17)28(26(30)21-9-5-7-11-24(21)31-3)16-20-15-19-8-4-6-10-22(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPVWLZUUXGLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

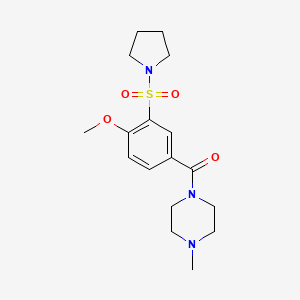
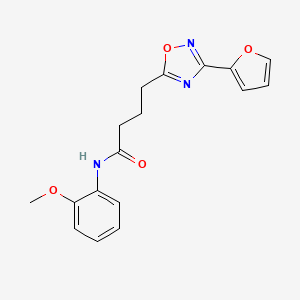
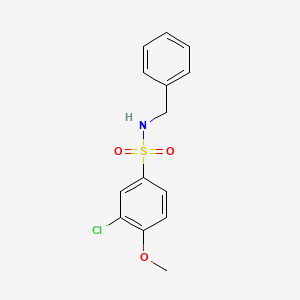
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)

